molecular formula C14H16N2 B1667673 Atipamezole CAS No. 104054-27-5

Atipamezole

Cat. No. B1667673
M. Wt: 212.29 g/mol
InChI Key: HSWPZIDYAHLZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atipamezole is a synthetic α2 adrenoceptor antagonist used to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs . It has also been researched as a potential anti-Parkinsonian drug for humans .


Synthesis Analysis

A simplified and shorter method for synthesizing Atipamezole has been developed, which simplifies and shortens the process, enabling the preparation of new analogs and characterization of their synthetic intermediates .


Chemical Reactions Analysis

Atipamezole is an alpha-adrenoceptor antagonist with high affinity and selectivity for the alpha 2-receptor . The alpha2-adrenoceptor antagonist atipamezole was a potent inhibitor of aldosterone release .


Physical And Chemical Properties Analysis

Atipamezole has a molecular formula of C14H16N2 and a molecular weight of 212.29 . It has a density of 1.1±0.1 g/cm3, a boiling point of 367.1±11.0 °C at 760 mmHg, and a flash point of 178.0±5.7 °C .

Scientific Research Applications

Summary of the Application

Atipamezole is primarily used in veterinary medicine to reverse the effects of the sedative dexmedetomidine and its racemic mixture, medetomidine . It can also be used to reverse the related sedative xylazine .

Results or Outcomes

Atipamezole has a very quick onset, usually waking an animal up within 5 to 10 minutes . While it reverses both the sedative and analgesic (pain-relieving) effects of dexmedetomidine, atipamezole may not entirely reverse the cardiovascular depression that dexmedetomidine causes .

2. Reversal of Cardiovascular Changes Induced by High-Dose Medetomidine in Cats

Summary of the Application

Atipamezole is used to reverse cardiovascular changes induced by high-dose medetomidine in cats undergoing sedation for semen collection .

Methods of Application or Experimental Procedures

In this study, echocardiography was used to assess the cardiovascular changes after medetomidine administration. Different parameters were measured during sedation and after reversal with atipamezole .

3. Non-Selective Inhibitor of P450 Enzymes

Summary of the Application

Atipamezole is evaluated as a non-selective inhibitor of P450 enzymes, which are a group of enzymes responsible for drug metabolism in the body . This study compares Atipamezole with 1-aminobenzotriazole (ABT), a known P450 enzyme non-selective inactivator .

Methods of Application or Experimental Procedures

Inhibition toward seven major human CYP450 isoform was determined for atipamezole and ABT in human, rat, and dog liver microsomes for the direct and time-dependent inhibition potentials . The in vivo utility of atipamezole was assessed by co-dosing with diclofenac in rats .

Results or Outcomes

Atipamezole showed more effective inhibition to CYP2C9 mediated diclofenac hydroxylation in human and animal liver microsomes than that of ABT . At 30 mg/kg via oral, atipamezole enhanced the AUC (Area Under the Curve) of diclofenac by 13.1-fold and the Cmax (maximum serum concentration) by 5.6-fold . As a reversible pan-CYP inhibitor, atipamezole showed less species difference than ABT . It provides a better and easier to use alternative to ABT for ADME (Absorption, Distribution, Metabolism, and Excretion) optimization and elucidating mechanistic drug metabolism or toxicity studies .

4. Recovery from Sedation-Anesthesia Induced by α2-Adrenoceptor Agonists

Summary of the Application

Atipamezole is commonly used to recover animals from sedation-anesthesia induced by α2-adrenoceptor agonists .

Results or Outcomes

Atipamezole has a very quick onset, usually waking an animal up within 5 to 10 minutes . While it reverses both the sedative and analgesic (pain-relieving) effects of dexmedetomidine, atipamezole may not entirely reverse the cardiovascular depression that dexmedetomidine causes .

Safety And Hazards

Atipamezole is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It’s toxic and poses a danger of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWPZIDYAHLZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049135
Record name Atipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atipamezole

CAS RN

104054-27-5
Record name Atipamezole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104054-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atipamezole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atipamezole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPAMEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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